4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolone ring substituted with a nitro group, a cyclohexyl group, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexylamine derivative with an ethoxy-substituted nitroalkene in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino-substituted derivatives, de-ethoxylated compounds, and various substituted pyrrolones.
Scientific Research Applications
4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl and ethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted pyrrolones and pyrrolidinones, such as:
- 1,5-Dihydro-2H-pyrrol-2-one
- 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one .
Uniqueness
4-Nitro-1-cyclohexyl-3-ethoxy-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its stability and lipophilicity, while the ethoxy group provides additional sites for chemical modification .
Properties
Molecular Formula |
C12H18N2O4 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-cyclohexyl-4-ethoxy-3-nitro-2H-pyrrol-5-one |
InChI |
InChI=1S/C12H18N2O4/c1-2-18-11-10(14(16)17)8-13(12(11)15)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
InChI Key |
DHQVXRGPSDAKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CN(C1=O)C2CCCCC2)[N+](=O)[O-] |
Synonyms |
4-nitro-1-cyclohexyl-3-ethoxy-2-oxo-3-pyrroline NOPYE |
Origin of Product |
United States |
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